1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Formation of the pyrazole ring: Similarly, the pyrazole ring can be synthesized from appropriate precursors.
Sulfonylation: The imidazole ring can be sulfonylated using sulfonyl chloride under basic conditions.
Coupling: The sulfonylated imidazole can then be coupled with the pyrazole-substituted piperidine through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. Generally, compounds with imidazole and pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-4-yl)-3-(1H-pyrazol-3-yl)piperidine: Lacks the sulfonyl group.
1-(1-methyl-1H-imidazol-4-yl)-3-(1H-pyrazol-3-yl)piperidine: Similar structure but without the sulfonyl group.
1-(1H-imidazol-4-yl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine: Similar structure but without the methyl group on the imidazole ring.
Uniqueness
The presence of both the sulfonyl group and the methyl groups on the imidazole and pyrazole rings makes 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine unique. These modifications can significantly influence the compound’s chemical reactivity and biological activity.
Biological Activity
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, a compound featuring an imidazole and pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the compound’s biological properties, including its antimicrobial, antiviral, and anticancer activities.
The compound's molecular formula is C12H16N4O2S, with a molecular weight of approximately 284.35 g/mol. The structure consists of a piperidine ring substituted with both an imidazole and a pyrazole group, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing imidazole and pyrazole rings often exhibit significant antimicrobial properties. A study focusing on similar sulfonamide derivatives reported that these compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, compounds with imidazole moieties demonstrated notable inhibition of bacterial growth, suggesting that the sulfonyl group enhances the overall efficacy against microbial pathogens .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
This compound | Various strains | Pending research |
Antiviral Activity
The antiviral potential of pyrazole derivatives has been extensively studied. In particular, compounds with structural similarities to this compound have shown promising results against various viruses, including HIV and influenza. For example, derivatives demonstrated significant inhibition of viral replication at low concentrations (EC50 values in nanomolar ranges) in cell-based assays .
Case Study: Antiviral Efficacy
In a recent study, a related pyrazole compound exhibited an EC50 of 0.2 nM against HIV strains with resistance mutations, highlighting the potential for developing new antiviral agents based on this scaffold . This suggests that the target compound may also possess similar or enhanced antiviral properties.
Anticancer Activity
Emerging research indicates that imidazole and pyrazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have reported that certain derivatives lead to significant reductions in cell viability in cancer cell lines at micromolar concentrations .
Table 2: Anticancer Activity of Related Compounds
Compound Name | Cancer Cell Line Tested | IC50 (µM) |
---|---|---|
Compound C | MCF-7 | 5.0 |
Compound D | HeLa | 10.0 |
This compound | A549 (Lung) | Pending research |
Mechanistic Insights
The biological activity of the target compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. The sulfonamide group is known for enhancing binding affinity due to its electron-withdrawing nature, which may facilitate interactions with active sites of target proteins.
Properties
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-16-9-13(14-10-16)21(19,20)18-6-3-4-11(8-18)12-5-7-17(2)15-12/h5,7,9-11H,3-4,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRIBFCLXZIGSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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